6-Fluoro-2-(hydroxymethyl)chroman-4-ol 6-Fluoro-2-(hydroxymethyl)chroman-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987498
InChI: InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2
SMILES:
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

6-Fluoro-2-(hydroxymethyl)chroman-4-ol

CAS No.:

Cat. No.: VC15987498

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(hydroxymethyl)chroman-4-ol -

Specification

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2
Standard InChI Key NODHOAXWTCTVOU-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C(C1O)C=C(C=C2)F)CO

Introduction

Chemical Identity and Structural Features

6-Fluoro-2-(hydroxymethyl)chroman-4-ol (IUPAC name: 6-fluoro-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol) is a bicyclic organic compound belonging to the chroman family. Its molecular structure consists of a benzopyran ring system with three key modifications:

  • A fluorine atom at the 6-position of the aromatic ring

  • A hydroxymethyl group (-CH₂OH) at the 2-position of the pyran ring

  • A hydroxyl group (-OH) at the 4-position of the pyran ring

The compound’s molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. Its canonical SMILES string (C1C(OC2=C(C1O)C=C(C=C2)F)CO) and InChIKey (NODHOAXWTCTVOU-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and connectivity. X-ray crystallography data remain unavailable, but computational modeling predicts a planar aromatic system with the hydroxymethyl group adopting an equatorial conformation to minimize steric strain.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular weight198.19 g/molCalculated
Predicted logP1.2 ± 0.3ChemAxon estimation
Aqueous solubility (25°C)~12.8 mg/mLAnalog-based extrapolation
Melting point164–167°CSimilar coumarins

Comparative Analysis with Structural Analogs

The table below contrasts 6-fluoro-2-(hydroxymethyl)chroman-4-ol with related fluorinated heterocycles:

CompoundStructureIC₅₀ (nM)SelectivityKey Modifications
6-Fluoro-2-(hydroxymethyl)-Chroman-4-olN/AN/AC2 hydroxymethyl, C4 hydroxyl
chroman-4-ol
ZL0516 (compound 45) Chromen-4-one280BRD4 BD1C6 fluorine, C7 piperazine
6-Fluoro-4-hydroxycoumarin CoumarinN/AN/AC6 fluorine, C4 hydroxyl

This comparison highlights how minor structural changes—such as replacing the coumarin lactone with a chroman alcohol—can dramatically alter target selectivity and pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator